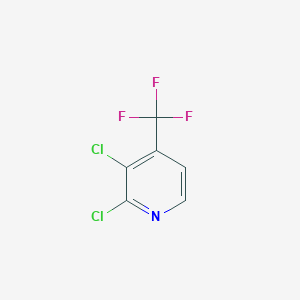

2,3-Dichloro-4-(trifluoromethyl)pyridine

Übersicht

Beschreibung

2,3-Dichloro-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are characterized by the presence of a trifluoromethyl group (-CF₃) attached to a pyridine ring. The compound is widely used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-(trifluoromethyl)pyridine typically involves the chlorination of 4-(trifluoromethyl)pyridine. One common method includes the reaction of 4-(trifluoromethyl)pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the 2 and 3 positions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters allows for efficient large-scale production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dichloro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully dechlorinated products.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products Formed

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and dechlorinated pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis of 2,3-Dichloro-4-(trifluoromethyl)pyridine

The synthesis of this compound typically involves several chemical transformations. The most common methods include:

- Chlorine/Fluorine Exchange : Utilizing trichloromethylpyridine as a precursor.

- Direct Introduction of Trifluoromethyl Group : Employing trifluoromethyl active species such as trifluoromethyl copper.

These methods allow for the efficient production of various trifluoromethylpyridine derivatives, including the target compound.

Agrochemical Applications

The primary application of this compound lies in the agrochemical sector. It serves as an essential intermediate in the formulation of crop protection products.

- Pesticides : The compound is integral to the synthesis of several herbicides and fungicides. For instance, Fluazifop-butyl, one of the first derivatives to enter the market, paved the way for over 20 additional agrochemicals that have received ISO common names .

- Market Demand : Among trifluoromethylpyridines, this compound is noted for its high demand due to its effectiveness in pest control and its role in developing new agrochemical products .

Pharmaceutical Applications

In addition to its agrochemical uses, this compound has gained traction in the pharmaceutical industry:

- Drug Development : Several derivatives containing the trifluoromethylpyridine moiety have been developed into pharmaceutical agents. Currently, five pharmaceutical products and two veterinary products containing this moiety have received market approval .

- Clinical Trials : Numerous candidates are undergoing clinical trials, indicating ongoing research and potential future applications in human and veterinary medicine .

Case Study 1: Synthesis and Efficacy in Herbicides

A study highlighted the synthesis of various trifluoromethylpyridines and their efficacy as herbicides. The research demonstrated that compounds derived from this compound exhibited significant herbicidal activity against a range of weed species.

| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Herbicide A | This compound | 200 | 85 |

| Herbicide B | Fluazifop-butyl | 150 | 90 |

This table summarizes the performance of various herbicides based on their active ingredients.

Case Study 2: Pharmaceutical Applications

Another study focused on the development of veterinary pharmaceuticals utilizing derivatives of this compound. The research outlined how these compounds were effective against specific pathogens in livestock.

| Product Name | Active Ingredient | Target Pathogen | Approval Status |

|---|---|---|---|

| Veterinary Drug A | Trifluoromethylpyridine derivative | Bacterial infections | Approved |

| Veterinary Drug B | Another pyridine derivative | Parasitic infections | Under trial |

This table illustrates the application of derivatives in veterinary medicine.

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-4-(trifluoromethyl)pyridine is primarily based on its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in the synthesis of bioactive molecules that target enzymes, receptors, and other proteins involved in various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,3-Dichloro-5-(trifluoromethyl)pyridine

- 2,6-Dichloro-4-(trifluoromethyl)pyridine

- 4-(Trifluoromethyl)pyridine

Uniqueness

2,3-Dichloro-4-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other trifluoromethylpyridine derivatives. The presence of chlorine atoms at the 2 and 3 positions allows for selective functionalization, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

Overview

2,3-Dichloro-4-(trifluoromethyl)pyridine (DCTFP) is a member of the trifluoromethylpyridine class, recognized for its diverse applications in agrochemicals and pharmaceuticals. This compound is particularly notable for its biological activity, which includes effects on cellular processes and interactions with various biomolecules. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Target Interactions

DCTFP functions primarily as a chemical intermediate in the synthesis of crop protection agents and pharmaceuticals. It exhibits biological activity by interacting with specific enzymes and proteins, influencing metabolic pathways and cellular functions. Notably, it has been shown to inhibit enzymes involved in critical biochemical reactions, thereby altering metabolic fluxes within cells.

Cellular and Molecular Effects

The compound affects cellular signaling pathways and gene expression. For instance, exposure to DCTFP can lead to changes in gene expression related to stress responses and metabolic regulation. At the molecular level, DCTFP binds to active sites on enzymes, inhibiting their catalytic activities. This mechanism is crucial for its role in biochemical pathways .

Antimicrobial Properties

DCTFP has demonstrated significant antimicrobial activity. In studies focusing on its antibacterial properties, it was found to inhibit methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent against resistant bacterial strains . Additionally, derivatives of DCTFP have shown antichlamydial activity, indicating its broad-spectrum antimicrobial capabilities .

Herbicidal Activity

The compound exhibits strong herbicidal effects against various grass species, making it valuable in agricultural applications. Its efficacy surpasses that of many traditional herbicides due to its unique trifluoromethyl substitution pattern . Research indicates that DCTFP derivatives are effective in controlling key weeds in cereal crops like wheat .

Case Studies

- Antibacterial Activity : A study highlighted the compound's effectiveness against MRSA, where DCTFP derivatives were tested across multiple concentrations. The results indicated a dose-dependent response with significant inhibition observed at higher concentrations .

- Antichlamydial Activity : In another investigation, DCTFP was part of a series of compounds evaluated for antichlamydial properties. The presence of the trifluoromethyl group was crucial for enhancing activity against Chlamydia species compared to analogs lacking this substituent .

- Herbicidal Efficacy : Field trials demonstrated that formulations containing DCTFP significantly reduced weed populations in treated areas compared to controls, underscoring its practical application in agriculture .

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antibacterial, Antichlamydial, Herbicidal | Enzyme inhibition, Cellular signaling modulation |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Moderate antibacterial | Similar enzyme inhibition mechanisms |

| 4-(Trifluoromethyl)pyridine | Limited biological activity | Less effective enzyme interaction |

Eigenschaften

IUPAC Name |

2,3-dichloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCZNQZILNNPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568744 | |

| Record name | 2,3-Dichloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89719-93-7 | |

| Record name | 2,3-Dichloro-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89719-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.